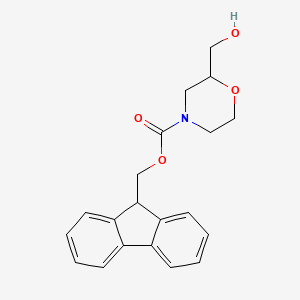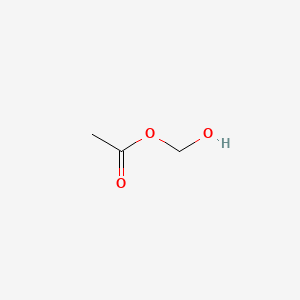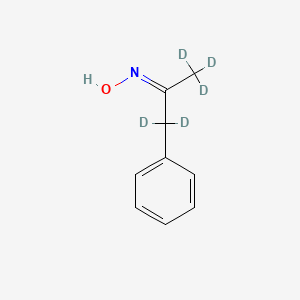
Phenylacetone Oxime-1,1,1,3,3-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylacetone Oxime-1,1,1,3,3-D5 is a deuterium-labeled compound with the molecular formula C9H6D5NO and a molecular weight of 154.22 g/mol. It is an intermediate in the synthesis of various pharmaceuticals, including Dexamfetamine-D6 Hydrochloride, which is an isotope-labeled version of (S)-Amphetamine Hydrochloride. This compound is used in scientific research to study metabolic pathways and the effects of deuteration on biological activity.
Vorbereitungsmethoden
Phenylacetone Oxime-1,1,1,3,3-D5 can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetone with hydroxylamine in the presence of a deuterium source. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like sodium acetate. The reaction proceeds at room temperature and yields this compound as the primary product.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Phenylacetone Oxime-1,1,1,3,3-D5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the oxime group is replaced by other functional groups, such as halides or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
Phenylacetone Oxime-1,1,1,3,3-D5 has several scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Researchers use this compound to investigate metabolic pathways and the effects of deuteration on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including stimulant medications like Dexamfetamine-D6 Hydrochloride.
Industry: this compound is used in the production of stable isotope-labeled compounds for environmental and clinical diagnostics.
Wirkmechanismus
The mechanism of action of Phenylacetone Oxime-1,1,1,3,3-D5 involves its role as an intermediate in the synthesis of deuterium-labeled pharmaceuticals. The deuterium atoms in the compound replace hydrogen atoms, which can alter the compound’s metabolic stability and biological activity. This modification allows researchers to study the effects of deuteration on drug metabolism and efficacy.
Vergleich Mit ähnlichen Verbindungen
Phenylacetone Oxime-1,1,1,3,3-D5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylacetone Oxime: The non-deuterated version of this compound, which lacks the deuterium atoms and has different metabolic properties.
Phenyl-2-propanone:
Dexamfetamine-D6 Hydrochloride: An isotope-labeled version of (S)-Amphetamine Hydrochloride, which uses this compound as an intermediate.
This compound’s deuterium labeling makes it particularly valuable for studying the effects of isotopic substitution on chemical and biological processes.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
154.22 g/mol |
IUPAC-Name |
(NZ)-N-(1,1,1,3,3-pentadeuterio-3-phenylpropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8-/i1D3,7D2 |
InChI-Schlüssel |
AUYFJUMCPAMOKN-SWVYPWSRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C(=N/O)/C([2H])([2H])C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NO)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


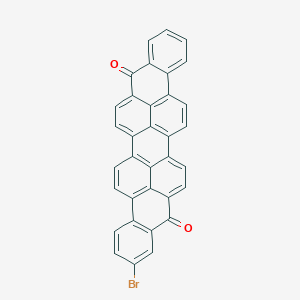
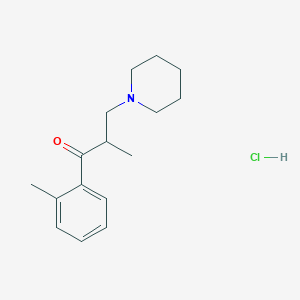

![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
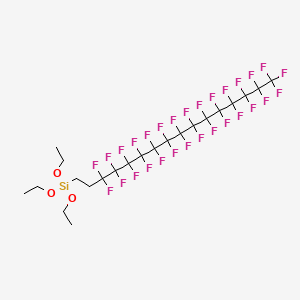
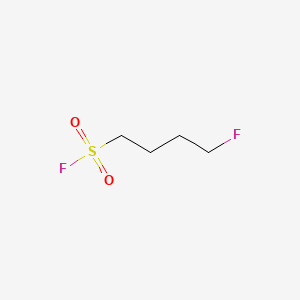

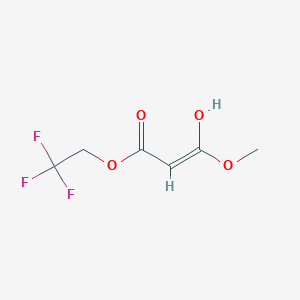
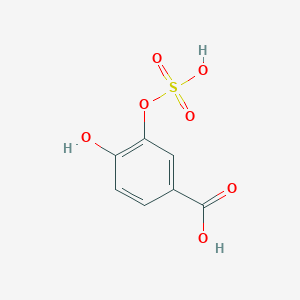
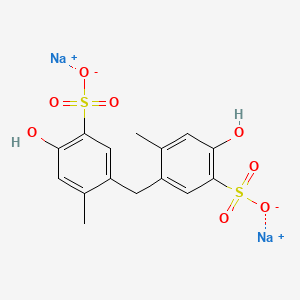
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
